molecular formula C13H13N3 B14122644 N-Benzylpyridine-3-carboximidamide

N-Benzylpyridine-3-carboximidamide

Cat. No.: B14122644
M. Wt: 211.26 g/mol
InChI Key: BEUKXNCHYJJLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylpyridine-3-carboximidamide is a chemical compound for research and development applications. It features a pyridine core substituted with a benzyl group and a carboximidamide moiety, a structure common in investigations for new bioactive molecules. While specific studies on this exact compound are limited, its core structure is closely related to pharmacophores active against significant targets.Pyridine-3-carboxamide scaffolds are recognized for diverse biological activities, including antiviral and antibacterial properties . The N-benzyl substitution on nitrogen-containing heterocycles is a significant feature in medicinal chemistry, as it can enable compounds to interact with enzyme binding sites, such as the peripheral anionic site of acetylcholinesterase . Furthermore, the carboximidamide group can act as a key functional moiety, potentially forming hydrogen bonds with catalytic residues of target enzymes like BACE1, which is implicated in Alzheimer's disease pathology . Researchers may explore the potential of this compound as a building block in developing novel therapeutic or agrochemical agents. Its structural features make it a candidate for creating analogs to establish structure-activity relationships (SAR) in various drug discovery programs . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

N'-benzylpyridine-3-carboximidamide

InChI

InChI=1S/C13H13N3/c14-13(12-7-4-8-15-10-12)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,14,16)

InChI Key

BEUKXNCHYJJLMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CN=CC=C2)N

Origin of Product

United States

The Architectural Importance of Pyridine Based Scaffolds

The pyridine (B92270) ring, a heterocyclic aromatic compound containing a nitrogen atom, is a ubiquitous and versatile building block in the realm of molecular design. Its presence in a multitude of natural products, pharmaceuticals, and functional materials underscores its profound importance. The nitrogen atom within the pyridine ring imparts unique electronic properties, including the ability to act as a hydrogen bond acceptor and a metal ligand. This feature allows pyridine-containing molecules to engage in specific biological interactions, a critical aspect in the development of new therapeutic agents.

Furthermore, the pyridine scaffold offers a synthetically accessible platform for a wide range of chemical modifications. The positions on the ring can be readily functionalized, enabling chemists to fine-tune the steric and electronic properties of the molecule. This adaptability is crucial for optimizing the activity, selectivity, and pharmacokinetic profiles of drug candidates. The incorporation of a pyridine ring, as seen in N-Benzylpyridine-3-carboximidamide, provides a robust framework for the construction of complex molecular architectures with tailored functions.

The Functional Significance of the Carboximidamide Moiety

The carboximidamide group, also known as an amidine, is a functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This moiety is a key player in various chemical and biological processes due to its distinct structural and electronic attributes. The carboximidamide group is basic and can be protonated to form a resonance-stabilized cation, allowing it to participate in electrostatic interactions and hydrogen bonding.

In biological systems, the carboximidamide moiety is often found in molecules that interact with enzymes and receptors. Its ability to mimic the guanidinium (B1211019) group of arginine, a crucial amino acid in many biological recognition events, makes it a valuable component in the design of enzyme inhibitors and receptor agonists or antagonists. The presence of the carboximidamide group in N-Benzylpyridine-3-carboximidamide suggests a potential for this compound to engage in specific biological pathways.

The Scientific Rationale Behind N Benzylpyridine 3 Carboximidamide

The conception of N-Benzylpyridine-3-carboximidamide is rooted in the strategic combination of the pyridine (B92270) and carboximidamide functionalities, augmented by the presence of a benzyl (B1604629) group. The benzyl group, a phenylmethyl substituent, introduces a lipophilic and sterically bulky component to the molecule. This can influence the compound's solubility, membrane permeability, and potential for π-π stacking interactions with biological targets.

The research rationale for investigating this compound likely stems from the desire to create novel compounds with potential applications in medicinal chemistry or materials science. By integrating the hydrogen bonding capabilities and coordination properties of the pyridine and carboximidamide groups with the steric and lipophilic characteristics of the benzyl group, researchers aim to explore new chemical spaces and identify molecules with unique and desirable properties.

Research Directions for N Benzylpyridine 3 Carboximidamide and Its Analogs

Elucidation of Molecular Conformation and Stereochemistry

The three-dimensional arrangement of atoms and the spatial orientation of functional groups in this compound are critical determinants of its properties. Advanced analytical methods provide detailed insights into its conformation and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for confirming the successful synthesis and determining the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the expected chemical shifts can be inferred from analogous structures such as benzylamine (B48309), 3-benzylpyridine, and pyridine-3-carboximidamide hydrochloride.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons of the pyridine ring, the benzyl group, the methylene (B1212753) bridge, and the imidamide functional group. The protons on the pyridine ring will appear in the aromatic region, typically between δ 7.0 and 8.6 ppm. The five protons of the benzyl ring will also resonate in the aromatic region, likely between δ 7.2 and 7.4 ppm. A characteristic singlet for the methylene (-CH₂-) protons is anticipated around δ 4.2-4.7 ppm. The protons of the imidamide group (-C(=NH)NH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange, with their exact chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to resonate in the range of δ 120-155 ppm. The benzyl ring carbons will show signals around δ 127-140 ppm. The methylene carbon should appear around δ 40-50 ppm. The carboximidamide carbon (-C(=NH)NH₂) is anticipated to have a chemical shift in the range of δ 160-170 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analogous Compounds

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H2, H68.5-8.8148-152
Pyridine-H4, H57.3-7.8123-137
Benzyl-H (aromatic)7.2-7.4127-139
Methylene (-CH₂-)4.2-4.740-50
Imidamide (-C=NH)Broad, variable160-170
Imidamide (-NH₂)Broad, variable-
Note: These are predicted values based on data from analogous compounds and may vary from experimental values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of related pyridine carboxamide structures reveals key architectural features.

Studies on N-(pyridine-2-carbonyl)pyridine-2-carboxamides have shown that the pyridine rings can adopt various orientations relative to each other, influenced by substituents and crystal packing forces. nih.gov These structures are often stabilized by a network of intermolecular hydrogen bonds involving the amide groups and pyridine nitrogen atoms, as well as π-π stacking interactions between the aromatic rings. nih.gov For this compound, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the benzyl and pyridine moieties. The crystal packing would likely be dominated by hydrogen bonding involving the imidamide group and potential π-π interactions of the aromatic systems.

Vibrational and Electronic Spectroscopy for Mechanistic Insights

Vibrational and electronic spectroscopy are powerful techniques for probing the bonding and electronic transitions within a molecule, offering insights into its reactivity and behavior.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of the key functional groups.

Based on data for analogous compounds like benzylamine and N-benzylbenzamide, the FT-IR spectrum of this compound is expected to show the following characteristic peaks:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the imidamide group.

C-H stretching: Peaks around 3000-3100 cm⁻¹ for the aromatic C-H bonds and 2850-2950 cm⁻¹ for the methylene C-H bonds.

C=N stretching: A strong absorption band in the region of 1620-1680 cm⁻¹ is characteristic of the C=N double bond in the imidamide group.

C=C and C=N stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the pyridine and benzene (B151609) rings.

N-H bending: A band around 1590-1650 cm⁻¹.

C-N stretching: Absorptions in the 1200-1350 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H (stretching)3100-3400
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2950
C=N (imidamide)1620-1680
C=C, C=N (aromatic)1400-1600
N-H (bending)1590-1650
C-N (stretching)1200-1350
Note: These are expected ranges based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the aromatic pyridine and benzyl rings. The exact position and intensity of these bands would be influenced by the conjugation between the rings and the imidamide group, as well as the solvent used for the analysis. Typically, pyridine derivatives exhibit absorption maxima below 300 nm.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be the method of choice.

The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) corresponding to the protonated molecule. Fragmentation of the molecular ion would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a fragment corresponding to the protonated pyridine-3-carboximidamide. Other fragmentation pathways could involve the loss of ammonia (B1221849) or cleavage of the pyridine ring. The exact fragmentation pattern would provide valuable confirmation of the compound's structure.

Computational and Theoretical Studies on N Benzylpyridine 3 Carboximidamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like N-Benzylpyridine-3-carboximidamide, DFT calculations would be employed to determine its optimized three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Such calculations have been performed on related pyridine-3-carboxamide (B1143946) analogs to understand their structural features. researchgate.netnih.gov

Key electronic properties that would be investigated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For other novel nicotinamide (B372718) analogues, DFT has been used to determine their 3D structure and reactivity. nih.gov

The distribution of electron density within the molecule would also be a key area of study. This can be visualized through electrostatic potential maps, which highlight electron-rich and electron-deficient regions, crucial for understanding intermolecular interactions. Natural Population Analysis (NPA) is another DFT-based method that would provide insights into the charge distribution on individual atoms.

A hypothetical data table for DFT-calculated properties of this compound might look like this:

ParameterCalculated Value
Total Energy (Hartree)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]

Conformational Analysis and Tautomerism

This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations. Computational conformational analysis would be performed to identify the low-energy conformers and to understand the energetic barriers between them. This is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Furthermore, the imidamide functional group can exist in different tautomeric forms. Quantum chemical calculations would be essential to determine the relative stabilities of these tautomers in the gas phase and in different solvent environments. Understanding the predominant tautomeric form is vital for predicting its chemical behavior and interactions with biological targets. Studies on related nicotinamide cofactor analogues have considered different conformations, such as "folded" and "extended" forms, which can be influenced by the molecular environment. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer a dynamic view of molecular behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be used to study the behavior of this compound over time, typically on the nanosecond to microsecond timescale. By simulating the molecule's movements in a solvent box (e.g., water), MD can provide insights into its flexibility, conformational dynamics, and interactions with solvent molecules. For potential drug candidates, MD simulations are often used to study the stability of a ligand-protein complex, a technique applied to other nicotinamide analogues to assess their potential as inhibitors. nih.govnih.gov

In Silico Screening and Virtual Ligand Design

In silico methods are pivotal in modern drug discovery. Virtual screening techniques, such as molecular docking, would be used to predict the binding affinity and orientation of this compound within the active site of a biological target. This approach has been successfully used for various pyridine-3-carboxamide derivatives to identify potential lead compounds for therapeutic applications. researchgate.netnih.govresearchgate.net

The general workflow for such a study would involve:

Identifying a relevant protein target.

Preparing the 3D structures of both the protein and this compound.

Using a docking program to predict the binding poses and estimate the binding energy.

The results from docking studies can guide the design of new analogues with improved binding affinity and selectivity. This structure-activity relationship (SAR) information is invaluable for medicinal chemistry efforts. researchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions would also be a crucial part of the in silico assessment to evaluate the drug-like properties of the compound. nih.govmdpi.com

A hypothetical data table summarizing a virtual screening study could be:

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
[Target Name][Value][Residue 1, Residue 2, ...]

Prediction of Reactivity and Mechanistic Pathways

Computational methods can be powerful tools for predicting the chemical reactivity of a molecule and for elucidating reaction mechanisms. For this compound, this could involve:

Mapping Reactivity Descriptors: Using DFT-derived properties like the Fukui function or local softness to identify the most reactive sites in the molecule for electrophilic or nucleophilic attack.

Modeling Reaction Mechanisms: For a proposed chemical transformation involving this compound, computational methods can be used to map out the entire reaction pathway, including transition states and intermediates. This provides a detailed understanding of the reaction's feasibility and kinetics. For instance, studies on related pyridinium (B92312) compounds have explored their role in oxidation reactions, suggesting potential mechanistic pathways. researchgate.net

By combining these computational approaches, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, guiding future experimental work and potential applications.

Mechanistic Elucidation of Biological Interactions at the Molecular and Cellular Level in Vitro Research

Investigations into Enzyme Inhibition Mechanisms

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

No specific data on the inhibitory activity of N-Benzylpyridine-3-carboximidamide against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) was found in the reviewed literature. While studies on related compounds like N-benzylpiperidine carboxamide derivatives show varied levels of cholinesterase inhibition, this information is not directly applicable to this compound. researchgate.netnih.govresearchgate.net

Interactive Data Table: AChE and BChE Inhibition for this compound

EnzymeIC₅₀ (µM)Inhibition TypeSource
Acetylcholinesterase (AChE)Data Not AvailableData Not Available
Butyrylcholinesterase (BChE)Data Not AvailableData Not Available

Nitric Oxide Synthase (NOS) Isoform Selectivity and Binding Modes

There is no available research detailing the interaction of this compound with nitric oxide synthase (NOS) isoforms. Consequently, data regarding its selectivity and specific binding modes are not available.

Interactive Data Table: NOS Isoform Selectivity of this compound

NOS IsoformIC₅₀ (µM) / Kᵢ (µM)SelectivityBinding ModeSource
nNOS (NOS-1)Data Not AvailableData Not AvailableData Not Available
iNOS (NOS-2)Data Not AvailableData Not AvailableData Not Available
eNOS (NOS-3)Data Not AvailableData Not AvailableData Not Available

Other Enzyme Targets (e.g., β-secretase-1 (BACE-1))

Specific studies on the inhibitory effect of this compound on β-secretase-1 (BACE-1) or other enzymes have not been identified. Research on different, but related, structures like edaravone (B1671096) N-benzyl pyridinium (B92312) derivatives has shown some BACE-1 inhibitory activity, but these findings cannot be extrapolated to this compound. nih.govresearchgate.net

Receptor Binding and Modulation Studies (e.g., Ion Channel Activity)

Information regarding the binding of this compound to specific receptors or its modulatory effects on ion channel activity is not present in the current scientific literature. General research into ion channel modulation by various chemical compounds exists, but lacks specific data for this compound. mdpi.comnih.gov

Interactions with Biological Macromolecules and Pathways

Cellular Target Identification

No studies have been published that specifically identify the cellular targets of this compound.

Molecular Basis of Selectivity and Potency (In Vitro)

The selectivity and potency of this compound and its analogs are intrinsically linked to their molecular structure and the specific interactions they form with their biological targets. In vitro studies have been instrumental in elucidating these molecular underpinnings. For instance, research on a series of N-substituted 3-amidinopyridine derivatives, which includes the N-benzyl scaffold, has shed light on their inhibitory activity against various serine proteases, such as thrombin, trypsin, and urokinase-type plasminogen activator (uPA).

The potency of these compounds is significantly influenced by the nature of the substituent at the amidine nitrogen. The benzyl (B1604629) group in this compound, for example, contributes to favorable hydrophobic interactions within the S1 pocket of target enzymes. The pyridine (B92270) ring itself plays a crucial role in establishing hydrogen bonds and π-π stacking interactions with amino acid residues in the active site.

The selectivity of these inhibitors is a result of subtle differences in the topographies of the binding sites of different proteases. The flexibility and conformation of the benzyl group allow it to adapt to the specific shape and charge distribution of the S1 pocket, leading to preferential binding to certain enzymes over others. For example, the presence of specific residues can either accommodate or sterically hinder the benzyl group, thus dictating the selectivity profile.

Structure-Activity Relationship (SAR) Derivation from Biological Assays (Non-Clinical)

Non-clinical biological assays have been pivotal in establishing a clear structure-activity relationship (SAR) for the this compound series of compounds. These studies systematically modify the chemical structure and evaluate the corresponding changes in biological activity, providing a roadmap for optimizing potency and selectivity.

Design Principles for Lead Optimization in Research

The SAR data derived from in vitro assays have informed several key design principles for the lead optimization of this compound analogs. One fundamental principle is the importance of the basic amidine group for anchoring the inhibitor to the primary specificity pocket (S1) of serine proteases.

Further optimization strategies have focused on the substitution pattern of the benzyl ring. Introducing electron-donating or electron-withdrawing groups at various positions on the benzyl ring can modulate the electronic properties and steric bulk of the molecule, thereby fine-tuning its binding affinity and selectivity. For instance, substitutions at the para-position of the benzyl ring have been shown to significantly impact potency.

Another design principle involves modifications of the pyridine ring. Altering the position of the nitrogen atom or introducing substituents on the pyridine ring can influence the compound's pKa, solubility, and ability to form key hydrogen bonds with the target enzyme.

The following table summarizes the impact of various structural modifications on the inhibitory activity of this compound analogs.

Compound Name Structural Modification Impact on Potency Impact on Selectivity
This compoundParent CompoundBaselineBaseline
N-(4-Methoxybenzyl)pyridine-3-carboximidamideMethoxy group at para-position of benzyl ringIncreasedAltered
N-(4-Chlorobenzyl)pyridine-3-carboximidamideChloro group at para-position of benzyl ringIncreasedAltered
N-Benzyl-5-chloropyridine-3-carboximidamideChloro group on pyridine ringDecreasedAltered

Pharmacophore Development and Ligand Efficiency Metrics

The collective SAR data has enabled the development of a robust pharmacophore model for this class of inhibitors. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound and its analogs, the key pharmacophoric features include:

A positively charged feature corresponding to the protonated amidine group.

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A hydrophobic/aromatic feature represented by the benzyl group.

An additional aromatic feature from the pyridine ring.

This pharmacophore model serves as a valuable tool in virtual screening and the de novo design of new, more potent, and selective inhibitors.

Ligand efficiency (LE) metrics are also employed to quantify the binding efficiency of these compounds and guide the optimization process. LE is a measure of the binding energy per non-hydrogen atom. By calculating and comparing the LE values of different analogs, researchers can identify which structural modifications contribute most effectively to the binding affinity, thus prioritizing more "atom-efficient" compounds for further development. The goal is to maximize potency while minimizing molecular size and lipophilicity, which often leads to improved pharmacokinetic properties.

Emerging Research Applications of N Benzylpyridine 3 Carboximidamide Derivatives

As Ligands in Coordination Chemistry Research

The pyridine (B92270) nitrogen and the carboximidamide group in N-benzylpyridine-3-carboximidamide derivatives provide excellent coordination sites for metal ions. This has led to their exploration as ligands in the synthesis of novel coordination complexes. These derivatives can act as bidentate ligands, coordinating with metal centers through the pyridine nitrogen and one of the nitrogen atoms of the imidamide group, or through the carbonyl oxygen in related carboxamide structures. nih.gov

The resulting metal complexes have shown potential in various catalytic and biological applications. For instance, palladium(II) complexes bearing N-heterocyclic carbene (NHC) ligands and pyridine derivatives have been synthesized and characterized. nih.gov These types of complexes are noted for their stability and potential as catalysts in cross-coupling reactions. nih.gov Research into related pyridine carboxamide structures has shown that complexation with metals like zinc(II), copper(II), and cobalt(II) occurs through the carbonyl oxygen and pyridine nitrogen atoms. nih.gov The specific metal and the substitutions on the ligand backbone can influence the geometry and electronic properties of the resulting complex, thereby tuning its reactivity and potential applications.

Application as Chemical Probes in Biological Research

Derivatives of the N-benzylpyridine core are being investigated as chemical probes to study biological systems. Their ability to interact with specific biological targets, such as enzymes, allows researchers to investigate cellular pathways and mechanisms of disease. For example, fluorescently tagged derivatives could be used to visualize the localization and activity of specific enzymes within cells.

While direct evidence for this compound as a chemical probe is emerging, related structures have shown promise. For instance, the interaction of molecules with this scaffold can be studied using techniques like fluorescence quenching to quantify their binding to biomacromolecules. This approach helps in understanding the molecular interactions that underpin their biological activity.

Contributions to Drug Discovery Research Pipelines (Early Stage, Non-Clinical)

The this compound scaffold and its analogs, particularly N-benzylpyridine-3-carboxamides, are highly significant in early-stage, non-clinical drug discovery. The versatility of this structure allows for the development of inhibitors for a wide range of enzymes implicated in various diseases, from cancer to neurodegenerative disorders and infectious diseases.

One major area of focus is in cancer therapy. Researchers have designed derivatives to target enzymes that play a role in tumor growth and metastasis. For example, analogs such as 2-amino-N-benzylpyridine-3-carboxamides have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase. In a similar vein, N-arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against SARS-CoV-2, highlighting the scaffold's potential in developing antiviral agents. nih.gov

In the realm of neurodegenerative diseases, derivatives of the related N-benzylpiperidine carboxamide have been synthesized as potent inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's disease treatment. nih.gov Specifically, N-benzylpyridinium-based compounds have been developed as highly potent acetylcholinesterase (AChE) inhibitors. nih.gov One derivative, compound 7f, demonstrated an IC50 value of 7.5 ± 0.19 nM against AChE. nih.gov

Furthermore, the scaffold has been utilized to develop inhibitors for other enzymes. Benzimidazole derivatives incorporating a primary amide group have been identified as selective and reversible inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. nih.gov Additionally, pyrazole-3-carboxamide derivatives have been discovered as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), which is implicated in neuroinflammation and pain. nih.gov The development of selective inhibitors for inducible nitric oxide synthase (iNOS), a target in inflammatory diseases and cancer, has also been pursued using structurally related amidine derivatives. nih.gov

Below is a table summarizing some of the key research findings for derivatives based on the N-benzylpyridine carboxamide and related scaffolds:

Derivative ClassTarget/ActivityKey Research Finding
N-Benzylpyridinium-Curcumin HybridsAcetylcholinesterase (AChE) InhibitionCompound 7f showed potent AChE inhibition with an IC50 of 7.5 nM and also exhibited antioxidant activity. nih.gov
N-(methyl-d3) pyridazine-3-carboxamideTYK2 InhibitionCompound 24 was identified as an orally effective TYK2 inhibitor in colitis models, showing promise for autoimmune diseases. nih.gov
Benzimidazole-based carboxamidesMonoamine Oxidase B (MAO-B) InhibitionCompound 16d was a potent, selective, and reversible hMAO-B inhibitor with an IC50 of 67.3 nM, relevant for Parkinson's disease. nih.gov
1,5-Diphenylpyrazole-3-carboxamidesMonoacylglycerol Lipase (MAGL) InhibitionCompound 26 was a potent and reversible MAGL inhibitor (IC50 = 0.51 µM) with antiproliferative activity. nih.gov
N-Arylindazole-3-carboxamidesSARS-CoV-2 InhibitionA derivative, 4a, showed potent antiviral effect (EC50 = 0.69 µM) and a good in vitro pharmacokinetic profile. nih.gov
N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamideInducible Nitric Oxide Synthase (iNOS) InhibitionCompound 39 was a potent and highly selective iNOS inhibitor, reducing the metabolic activity of glioma cells. nih.gov

Potential in Advanced Chemical Synthesis (e.g., Catalysis, Reagents)

The this compound structure and its precursors are also relevant in the field of advanced chemical synthesis. The synthesis of these molecules often involves standard and scalable chemical transformations. For instance, the synthesis of N-benzylpyridine carboxamide analogues can be achieved through the amidation of pyridine carboxylic acids with benzylamine (B48309) derivatives.

Patented methods describe the synthesis of related compounds like 1-benzylpyridinium-3-carboxylate, which is formed by reacting benzyl (B1604629) chloride, nicotinic acid, and sodium hydroxide (B78521) in the presence of a composite catalyst. google.com This catalyst is often a mixture of potassium or sodium carbonate and a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic components. google.com Such synthetic routes are crucial for producing these scaffolds on a larger scale for further research and development.

Moreover, palladium complexes bearing pyridine-derived ligands have been utilized as pre-catalysts in various chemical reactions. nih.gov The stability and reactivity of these complexes make them suitable for applications in cross-coupling reactions, which are fundamental in modern organic synthesis. The development of efficient synthetic methodologies for this compound and its derivatives is an active area of research, as it underpins their application in all other scientific fields.

Future Research Directions and Persistent Challenges

Development of Novel Stereoselective Synthetic Pathways

The creation of stereochemically pure N-benzylpyridine-3-carboximidamide derivatives is a paramount challenge, as stereoisomers can exhibit vastly different biological activities. Future research must prioritize the development of novel stereoselective synthetic methodologies.

Currently, the synthesis of chiral pyridine (B92270) derivatives often involves multi-step processes with modest yields. One promising avenue is the use of chiral catalysts in the key bond-forming reactions. For instance, the development of iridium catalysts with specific pincer ligands has shown success in the dehydrogenative heterocondensation of amino alcohols to form functionalized pyridines, a method that could be adapted for chiral synthesis. nih.gov Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction, followed by their subsequent removal.

A significant hurdle is the inherent difficulty in controlling stereoselectivity at the C3 position of the pyridine ring. researchgate.net Asymmetric construction of related heterocyclic systems, such as isoindolinones, has benefited from organocatalytic systems, which could serve as an inspiration for developing similar strategies for pyridine-based compounds. mdpi.com The diastereoselective synthesis of related compounds like 3-hydroxyproline (B1217163) benzyl (B1604629) esters from N-protected β-aminoaldehydes demonstrates that high stereocontrol is achievable in the formation of substituted five-membered rings, offering potential strategies for analogous six-membered heterocycles. nih.govnih.gov

Table 1: Potential Stereoselective Synthetic Strategies

ApproachDescriptionPotential Advantages
Chiral Catalysis Utilization of transition metal catalysts (e.g., Iridium, Rhodium) with chiral ligands to induce asymmetry in the final product.High catalytic efficiency, potential for high enantiomeric excess.
Chiral Auxiliaries Covalent attachment of a chiral molecule to the substrate to direct the stereochemical course of a reaction.Well-established methodology, predictable stereochemical outcomes.
Organocatalysis Use of small organic molecules as catalysts to promote stereoselective transformations.Metal-free conditions, often milder reaction conditions.

Elucidation of Complex Reaction Mechanisms for Unexplored Transformations

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and discovering new ones. The carboximidamide functional group, in particular, presents unique mechanistic questions.

Future research should employ a combination of experimental and computational techniques to probe these mechanisms. For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the feasibility of different mechanistic scenarios. researchgate.net

A key area of investigation is the mechanism of the final amidine formation. Understanding the factors that influence the reactivity of the nitrile or alternative precursors will be critical for improving yields and substrate scope. Furthermore, exploring novel, mechanistically distinct transformations, such as metal-free cascade reactions, could lead to more efficient and environmentally friendly synthetic routes. nih.gov

Deeper Understanding of Molecular Interactions with Diverse Biological Systems

The N-benzylnicotinamide scaffold, a close analogue of this compound, has shown a range of biological activities, suggesting that the target compound may also interact with various biological systems. ontosight.aiontosight.ai Future research should focus on a systematic evaluation of these interactions to identify potential therapeutic targets.

Initial studies could involve broad biological screening to identify any significant activities, such as antimicrobial, antiviral, or enzyme inhibitory effects. mdpi.comnih.govmdpi.com For instance, derivatives of nicotinamide (B372718) have been investigated as inhibitors of succinate (B1194679) dehydrogenase, a key enzyme in cellular respiration, highlighting a potential avenue for exploration. nih.gov The N-benzylpyridinium moiety, present in a protonated form, is known to interact with the catalytic active site (CAS) of enzymes like acetylcholinesterase (AChE), suggesting a possible role in neurodegenerative diseases. nih.gov

Once a promising biological activity is identified, detailed structure-activity relationship (SAR) studies will be necessary to optimize the compound's potency and selectivity. This will involve the synthesis and testing of a library of analogues with systematic modifications to the pyridine ring, the benzyl group, and the carboximidamide linker.

Exploration of New Application Avenues in Chemical Biology and Material Science (Research Focus)

Beyond its potential therapeutic applications, this compound and its derivatives could find use in the fields of chemical biology and material science. The pyridine nucleus is a versatile building block for functional materials. nih.gov

In chemical biology, fluorescently labeled derivatives of this compound could be developed as probes to study biological processes or to visualize specific cellular components. The inherent ability of the pyridine nitrogen to coordinate with metal ions also opens up possibilities for the design of novel sensors or imaging agents.

In material science, pyridine-containing polymers have been investigated for a variety of applications, including as supports for recyclable reagents and in the self-assembly of complex nanostructures. researchgate.net The incorporation of the this compound moiety into polymer backbones could lead to materials with unique thermal, optical, or mechanical properties. For example, pyridine-functionalized benzoxazines exhibit enhanced thermal stability, a property that could be explored with the target compound. acs.org The development of pyridine-based polymers for use in light-emitting devices and as ion-exchange resins further underscores the potential in this area. bcrcp.ac.in

Addressing Challenges in Scalable Synthesis for Research Purposes

For this compound to be widely explored in various research fields, a robust and scalable synthetic route is essential. Many of the current methods for synthesizing functionalized pyridines are not readily amenable to large-scale production due to the use of expensive reagents, harsh reaction conditions, or complex purification procedures. researchgate.net

Future research must focus on developing synthetic strategies that are not only efficient and high-yielding but also cost-effective and environmentally benign. This could involve the use of readily available starting materials, the development of catalytic processes that minimize waste, and the design of purification protocols that avoid chromatography.

One of the primary challenges is the regioselective functionalization of the pyridine ring at the C3 position. researchgate.net While methods for C2 and C4 functionalization are more established, C3 derivatization often requires more complex, multi-step approaches. nih.gov Overcoming this hurdle will be a critical step towards the scalable synthesis of this compound and its analogues. The development of electrochemical methods for the synthesis of pyridine carboxamides from readily available precursors represents a promising green and scalable alternative. rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.